molecular formula C12H11NO B1595831 1-(6-Aminonaphthalen-2-yl)ethanone CAS No. 7470-88-4

1-(6-Aminonaphthalen-2-yl)ethanone

Cat. No. B1595831
CAS RN: 7470-88-4
M. Wt: 185.22 g/mol
InChI Key: JNLSPLHVEKEGGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(6-Aminonaphthalen-2-yl)ethanone can be synthesized by the reduction of 1-(6-nitronaphthalen-2-yl)ethanone using zinc and hydrochloric acid . This process involves the reduction of the nitro group to an amino group . The compound can also be synthesized by the acetylation of 2-aminonaphthalene with acetic anhydride .


Molecular Structure Analysis

The molecular structure of 1-(6-Aminonaphthalen-2-yl)ethanone is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains an acetyl group (C=O) and an amino group (NH2), which are attached to the naphthalene ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(6-Aminonaphthalen-2-yl)ethanone are not detailed in the search results, it’s known that this compound can participate in various organic reactions due to the presence of the amino and acetyl groups . The amino group can act as a nucleophile in substitution reactions, while the acetyl group can undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

1-(6-Aminonaphthalen-2-yl)ethanone is a solid at room temperature . It has a molecular weight of 185.22 g/mol . The compound is sensitive to moisture and light and should be stored in a cool, dry, and well-ventilated area.

Scientific Research Applications

Synthesis and Characterization

  • 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, related to the compound , was synthesized and evaluated for antimicrobial activities. The presence of chlorine on the main nucleus contributed to its antimicrobial properties (Sherekar, Padole, & Kakade, 2022).

Reaction Studies

  • A study investigated the reaction of similar compounds with arylamines, leading to derivatives with potential application in chemical synthesis (Harano et al., 2007).

DNA Interaction and Docking Studies

  • Schiff base ligands derived from similar compounds showed DNA binding activity, suggesting their potential as drug candidates (Kurt et al., 2020).

Photophysical Studies

  • The compound 1-(4'-amino-biphenyl-4-yl)-ethanone, closely related to the query compound, exhibited significant photophysical properties, indicating potential in spectroscopic applications (Ghoneim, 2001).

Antimicrobial Activity

  • Various derivatives of related compounds have shown promising antimicrobial activity, indicating their potential in medicinal chemistry and drug discovery (Ashok et al., 2014).

Catalytic Applications

  • Compounds similar to 1-(6-Aminonaphthalen-2-yl)ethanone have been used in catalysis, demonstrating potential in synthetic chemistry and industrial applications (Kumaraguru et al., 2014).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 and P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

properties

IUPAC Name

1-(6-aminonaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLSPLHVEKEGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322954
Record name 1-(6-aminonaphthalen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Aminonaphthalen-2-yl)ethanone

CAS RN

7470-88-4
Record name 7470-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(6-aminonaphthalen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Li, P Gui, R Yang, Z Lu, X Wang, C Luo… - Biocatalysis and …, 2023 - Taylor & Francis
ω-Transaminases (ω-TAs) are significant candidate enzymes in the biosynthesis of chiral amines for the pharmaceutical and chemical industries. Novel thermostable ω-TAs for potential …
Number of citations: 0 www.tandfonline.com

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